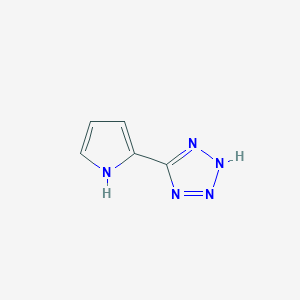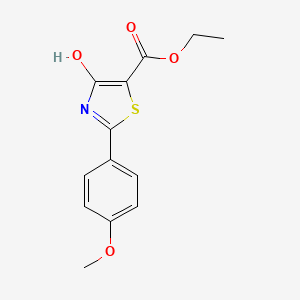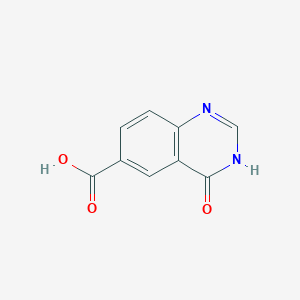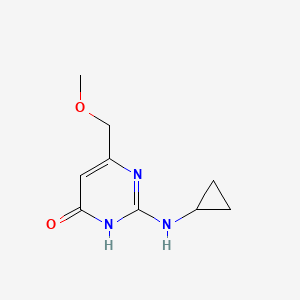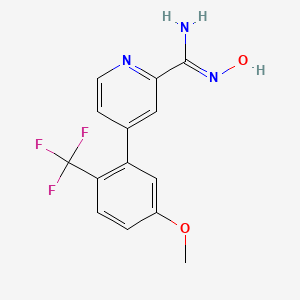
N-Hydroxy-4-(5-methoxy-2-trifluoromethylphenyl)-pyridine-2-carboxamidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical Reactions Analysis
I found no specific information on the chemical reactions of “N-Hydroxy-4-(5-methoxy-2-trifluoromethylphenyl)-pyridine-2-carboxamidine”.1Physical And Chemical Properties Analysis
There is a compound named “3-hydroxy-4-methoxy-N-[4-(trifluoromethyl)phenyl]-2-pyridinecarboxamide” which might have similar properties, but it’s not the exact compound you asked for.2
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Antiprotozoal Agents : Derivatives of imidazo[1,2-a]pyridines, related to the chemical structure , have been synthesized and evaluated for their antiprotozoal activity. These compounds have shown strong DNA affinities and significant in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting potential applications in treating protozoal infections (Ismail et al., 2004).
Kinase Inhibitors : N-substituted dihydropyridine-3-carboxamides have been identified as potent and selective inhibitors of the Met kinase superfamily. This research indicates the potential use of structurally related compounds in cancer therapy, particularly in targeting specific kinase pathways (Schroeder et al., 2009).
Synthesis Techniques and Chemical Properties
Synthetic Approaches : Research into the synthesis of pyrido[2,3-d]pyrimidines from related pyridine compounds has been documented, providing insights into synthetic methodologies that could be applicable to the compound of interest. These studies also discuss antifungal activities, hinting at the potential biological relevance of the synthesized compounds (Hanafy, 2011).
Photophysical Evaluation : Studies on pyridine compounds, including those with methoxy and morpholino groups, have explored their emissive properties in solution and solid states. Such research may inform the development of fluorescent or luminescent probes based on the chemical framework of interest (Hagimori et al., 2019).
Antimicrobial and Antiviral Activities
- Antimicrobial Activity : Synthesis and evaluation of pyrimidine derivatives substituted with mercapto groups have been reported, demonstrating significant antibacterial and antifungal activities. This suggests that derivatives of the specified compound might also possess valuable antimicrobial properties (Zhuravel et al., 2005).
Propriétés
IUPAC Name |
N'-hydroxy-4-[5-methoxy-2-(trifluoromethyl)phenyl]pyridine-2-carboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O2/c1-22-9-2-3-11(14(15,16)17)10(7-9)8-4-5-19-12(6-8)13(18)20-21/h2-7,21H,1H3,(H2,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQVZBXNKVZARW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(F)(F)F)C2=CC(=NC=C2)C(=NO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(F)(F)F)C2=CC(=NC=C2)/C(=N/O)/N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Hydroxy-4-(5-methoxy-2-trifluoromethylphenyl)-pyridine-2-carboxamidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

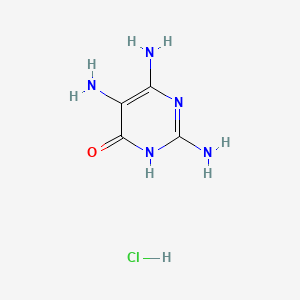
![8-iodo-1H,4H-pyrazolo[1,5-a][1,3,5]triazin-4-one](/img/structure/B1417632.png)
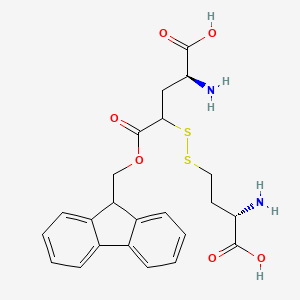
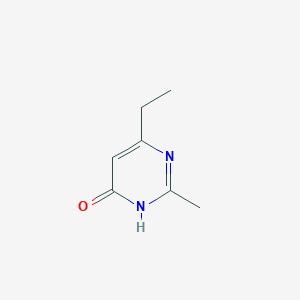
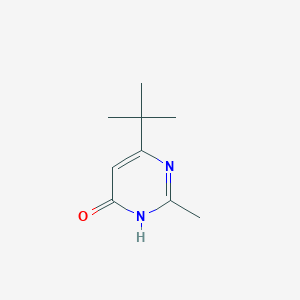
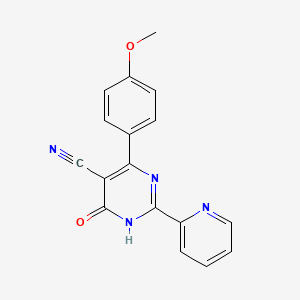
![ethyl N-{2-[2-(4-methoxyphenyl)hydrazono]-3-oxobutanoyl}carbamate](/img/structure/B1417639.png)

![[1,2,4]Triazolo[5,1-c][1,2,4]benzotriazin-6-ol](/img/structure/B1417644.png)
![5,6,7,8-Tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one](/img/structure/B1417645.png)
